
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The presence of an iodine atom and a methyl group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions typically involve the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at elevated temperatures .
Análisis De Reacciones Químicas
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, compounds containing the pyrrolidin-2-one scaffold have been investigated for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities . Additionally, the iodine-substituted phenyl ring makes this compound valuable in the synthesis of drugs, dyes, and pigments .
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form stable complexes with proteins and enzymes, thereby modulating their function . The presence of the iodine atom enhances the compound’s binding affinity to its targets, leading to increased potency .
Comparación Con Compuestos Similares
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of the iodine atom and the methyl group in this compound distinguishes it from its analogs, providing it with distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H12INO |
|---|---|
Peso molecular |
301.12 g/mol |
Nombre IUPAC |
1-(4-iodo-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
DSCUTEAOSNMPQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)I)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



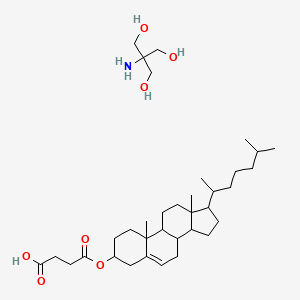

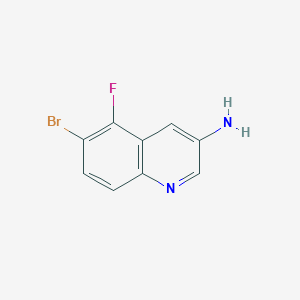
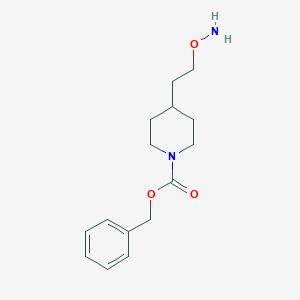

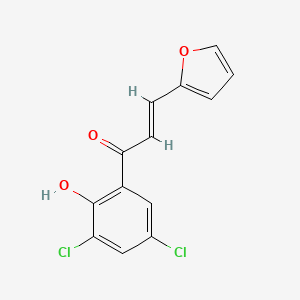


![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
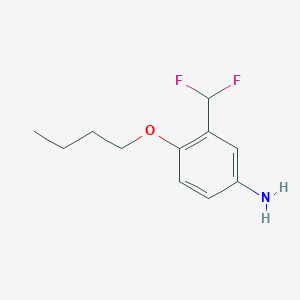
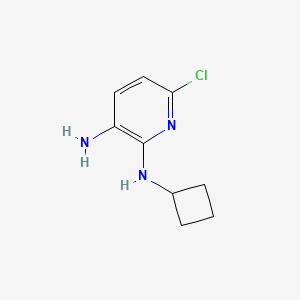
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)

